REACTION_CXSMILES
|
CO[C:3](=[O:22])[C:4]([CH3:21])([CH3:20])[NH:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1.Cl>CC(C)=O>[F:18][C:15]([F:16])([F:17])[C:10]1[CH:9]=[C:8]([N:7]2[C:3](=[O:22])[C:4]([CH3:20])([CH3:21])[NH:5][C:6]2=[O:19])[CH:13]=[CH:12][C:11]=1[Cl:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(NC(NC1=CC(=C(C=C1)Cl)C(F)(F)F)=O)(C)C)=O
|
Name
|
6-N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture is then concentrated
|
Type
|
CUSTOM
|
Details
|
The product which has precipitated
|
Type
|
CUSTOM
|
Details
|
is first recrystallized from methylene chloride
|
Type
|
CUSTOM
|
Details
|
After drying under greatly reduced pressure at 50° for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1Cl)N1C(NC(C1=O)(C)C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |